molecular formula C27H27N5O3 B4046224 4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one

4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one

Cat. No.: B4046224
M. Wt: 469.5 g/mol
InChI Key: DWIWRLWXZBCHFJ-UHFFFAOYSA-N
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Description

4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phthalazinone core, substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the 2,5-dimethylphenyl and 5-(4-methylpiperazin-1-yl)-2-nitrophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one: shares structural similarities with other phthalazinone derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-18-8-9-19(2)23(16-18)26-21-6-4-5-7-22(21)27(33)31(28-26)25-17-20(10-11-24(25)32(34)35)30-14-12-29(3)13-15-30/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIWRLWXZBCHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one
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4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one
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4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one
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4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one
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4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one
Reactant of Route 6
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4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one

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